Transparency Statement: Public-Domain Efficacy Data Are Insufficient for Evidence-Based Differentiation
A comprehensive search of PubMed, PubMed Central, Google Scholar, BindingDB, ChEMBL, and the USPTO/EPO patent databases retrieved no primary research article, patent, or authoritative database record that provides a direct, quantitative head-to-head comparison between N-(4-methoxyphenyl)-2-oxo-1-propylpyridine-3-carboxamide and a structurally defined analog under identical experimental conditions. The compound appears in BindingDB with a reported Kd of 3.30 × 10³ nM against BRD4 BD1 (isothermal titration calorimetry, unknown origin) [1] and is annotated in vendor screening panels as an inhibitor of HMG‑CoA reductase and monoamine oxidase A , but none of these annotations include comparator data, confidence intervals, or independent replication. Consequently, the quantitative differentiator that a procurement scientist can rely upon is currently limited to chemical identity and purity. Any claim of differentiated biological performance relative to analogs would be speculative.
| Evidence Dimension | Publicly available quantitative comparative pharmacology |
|---|---|
| Target Compound Data | Kd = 3.30 × 10³ nM (BRD4 BD1); HMG‑CoA reductase and MAO‑A activity reported without numeric values. |
| Comparator Or Baseline | No comparator data available for any close analog in the public domain. |
| Quantified Difference | Cannot be calculated; no comparator data exist. |
| Conditions | ITC for BRD4 BD1 (BindingDB record); assay details for HMG‑CoA reductase and MAO‑A not publicly linked to full protocols. |
Why This Matters
Without comparator data, a procurement decision cannot be evidence-based on biological performance; selection must rely on chemical identity, purity, and the intended use case.
- [1] BindingDB. BDBM50148603 (CHEMBL3770724): Kd 3.30E+3 nM, BRD4 BD1, ITC. Deposited 2024. View Source
